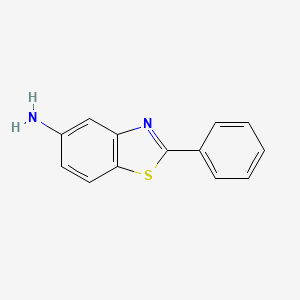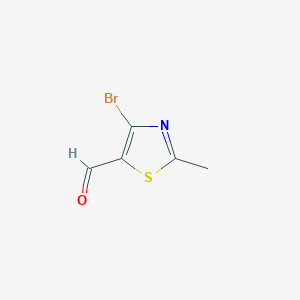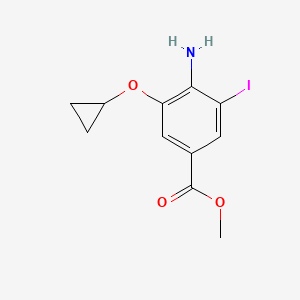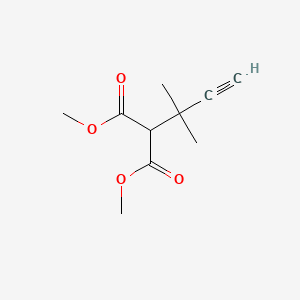
Dimethyl 2-(2-methylbut-3-yn-2-yl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(2-methylbut-3-yn-2-yl)malonate is an organic compound with the molecular formula C11H16O4. It is a derivative of malonic acid and contains an alkyne functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-methylbut-3-yn-2-yl)malonate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl malonate with 2-methylbut-3-yn-2-ol in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
化学反应分析
Types of Reactions
Dimethyl 2-(2-methylbut-3-yn-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group can yield alkanes or alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malonate ester groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used to deprotonate the malonate ester groups, facilitating nucleophilic attack.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted malonates depending on the nucleophile used.
科学研究应用
Dimethyl 2-(2-methylbut-3-yn-2-yl)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
作用机制
The mechanism of action of dimethyl 2-(2-methylbut-3-yn-2-yl)malonate involves its reactivity towards nucleophiles and electrophiles. The alkyne group can undergo addition reactions, while the malonate ester groups can participate in nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which stabilize the transition states and intermediates.
相似化合物的比较
Similar Compounds
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of dimethyl 2-(2-methylbut-3-yn-2-yl)malonate, used in similar synthetic applications.
Dimethyl malonate: A key starting material for the synthesis of various malonate derivatives.
2-Methylbut-3-yn-2-amine: Another alkyne-containing compound with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of an alkyne group and malonate ester groups. This dual functionality allows for diverse reactivity and makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C10H14O4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
dimethyl 2-(2-methylbut-3-yn-2-yl)propanedioate |
InChI |
InChI=1S/C10H14O4/c1-6-10(2,3)7(8(11)13-4)9(12)14-5/h1,7H,2-5H3 |
InChI 键 |
VZGAAYYLEIEESV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#C)C(C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



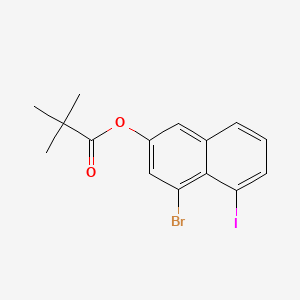

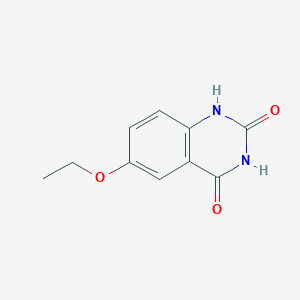
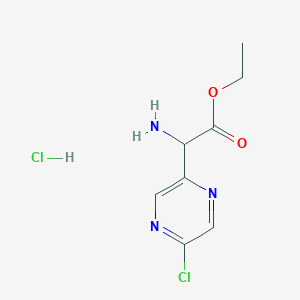

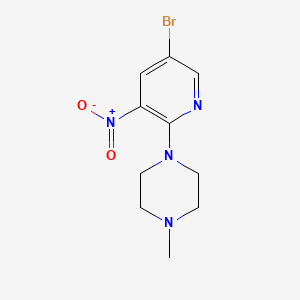

![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)

